Bienvenue dans la boutique en ligne BenchChem!

ABT-255 free base

M. tuberculosis Drug resistance MIC

ABT-255 free base (CAS: 181141-52-6), chemically 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid, is a novel 2-pyridone antibacterial agent originally developed by Abbott Laboratories. It functions as a bacterial DNA gyrase inhibitor and was investigated preclinically for tuberculosis.

Molecular Formula C21H24FN3O3
Molecular Weight 385.4 g/mol
CAS No. 181141-52-6
Cat. No. B1664765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-255 free base
CAS181141-52-6
SynonymsABT-255;  ABT 255;  ABT255;  UNII-YA04O24J4T; 
Molecular FormulaC21H24FN3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl
InChIInChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1
InChIKeyLPFFKRSIFTURFF-SUMWQHHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-255 free base procurement for tuberculosis research: CAS 181141-52-6 and key specifications


ABT-255 free base (CAS: 181141-52-6), chemically 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid, is a novel 2-pyridone antibacterial agent originally developed by Abbott Laboratories [1]. It functions as a bacterial DNA gyrase inhibitor and was investigated preclinically for tuberculosis [2]. The compound demonstrates in vitro potency and in vivo efficacy against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with development discontinued at the preclinical stage as of 2012 [3].

Why generic quinolones cannot substitute for ABT-255 free base in M. tuberculosis research


Generic substitution with conventional fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) fails to replicate the scientific utility of ABT-255 free base because the 2-pyridone chemotype represents a structurally distinct subclass within the broader quinolone family that retains DNA gyrase inhibition while exhibiting a differentiated anti-mycobacterial profile [1]. Critically, ABT-255 free base maintains full in vitro potency against rifampin- and ethambutol-resistant M. tuberculosis isolates (MIC = 0.031 μg/mL) with no MIC elevation relative to susceptible strains, whereas many conventional antitubercular agents show cross-resistance or reduced activity against drug-resistant variants [2]. This retained potency against resistant isolates is a verifiable differentiation that cannot be assumed for other quinolones without strain-specific susceptibility confirmation. The evidence below quantifies exactly where this compound provides value that in-class analogs cannot reliably replicate.

ABT-255 free base quantitative differentiation evidence: comparator-based analysis for procurement decisions


Retained MIC potency against rifampin-resistant M. tuberculosis isolates

ABT-255 free base exhibits undiminished in vitro potency against rifampin-resistant M. tuberculosis isolates (MIC = 0.031 μg/mL), matching its activity against drug-susceptible strains (MIC range 0.016-0.031 μg/mL). In contrast, rifampin—a first-line antitubercular agent—loses all clinically meaningful activity against rifampin-resistant isolates (MIC typically exceeds critical concentration threshold). The Alamar blue reduction technique was employed across all MIC determinations [1].

M. tuberculosis Drug resistance MIC

Retained MIC potency against ethambutol-resistant M. tuberculosis isolates

ABT-255 free base maintains an MIC of 0.031 μg/mL against ethambutol-resistant M. tuberculosis isolates, identical to its MIC against rifampin-resistant strains and within the range observed for fully susceptible strains (0.016-0.031 μg/mL). Ethambutol, by comparison, loses therapeutic efficacy against ethambutol-resistant isolates (MIC elevation renders it clinically unreliable). Both compounds were assessed against the same resistant isolate panel using the Alamar blue reduction method [1].

M. tuberculosis Ethambutol resistance MIC

In vivo bacterial burden reduction in murine pulmonary tuberculosis model

In a murine model of pulmonary tuberculosis, 4 weeks of oral ABT-255 free base therapy produced a 2- to 5-log10 reduction in viable drug-susceptible M. tuberculosis counts from lung tissue, and a 2- to 3-log10 reduction against drug-resistant M. tuberculosis strains. This in vivo efficacy was demonstrated in CF-1 mice at oral doses of 3.13-25 mg/kg administered once daily for 4 weeks [1][2].

In vivo efficacy Pulmonary tuberculosis Bacterial burden

Structural derivation from ABT-719 with reported therapeutic margin improvement

ABT-255 free base is a structural analog of ABT-719, a representative 2-pyridone antibacterial agent. ABT-719 demonstrated approximately 10-fold greater in vitro potency than ciprofloxacin against M. tuberculosis and other bacterial species [1]. ABT-255 was specifically developed with modifications intended to improve the therapeutic margin against common gram-positive and gram-negative bacterial infections relative to the parent compound ABT-719 . Note: Comparative therapeutic index data between ABT-255 and ABT-719 is not publicly available; this evidence establishes the chemotype lineage and intended differentiation but does not provide quantitative safety margin comparisons.

2-pyridone Structural analog Therapeutic margin

Optimal procurement scenarios for ABT-255 free base in tuberculosis and antibacterial research


Reference compound for in vitro screening against drug-resistant M. tuberculosis panels

ABT-255 free base serves as a reliable positive control in MIC-based screening assays against rifampin- and ethambutol-resistant M. tuberculosis strains. With an MIC of 0.031 μg/mL consistently observed against resistant isolates—identical to its activity against susceptible strains—researchers can use ABT-255 free base as an internal reference standard to validate assay sensitivity and confirm that resistance mechanisms in the panel do not globally impair compound activity [1].

In vivo efficacy benchmark in murine pulmonary tuberculosis models

In murine models of pulmonary tuberculosis requiring a validated orally active comparator, ABT-255 free base provides a benchmark for bacterial burden reduction. Dosing at 3.13-25 mg/kg/day orally for 4 weeks yields a 2- to 5-log10 reduction in lung bacterial counts against susceptible strains and a 2- to 3-log10 reduction against resistant strains [1][2]. This establishes a quantitative efficacy reference for evaluating novel antitubercular candidates in vivo.

2-Pyridone chemotype tool compound for DNA gyrase inhibition studies in mycobacteria

ABT-255 free base represents the 2-pyridone subclass of bacterial DNA gyrase inhibitors, structurally distinct from conventional fluoroquinolones. Researchers investigating structure-activity relationships or resistance mechanisms in M. tuberculosis DNA gyrase can utilize ABT-255 free base as a chemotype-specific probe, enabling comparative analyses with fluoroquinolone-class inhibitors that share the same target but differ in structural scaffold [1].

Resistance mechanism bypass validation studies

ABT-255 free base is suitable for experiments designed to validate whether a compound series circumvents established M. tuberculosis resistance pathways. Because ABT-255 free base retains full potency against strains resistant to rifampin and ethambutol—two agents with distinct resistance mechanisms—it can serve as a positive control for demonstrating that a novel compound's activity is not compromised by these specific resistance determinants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-255 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.